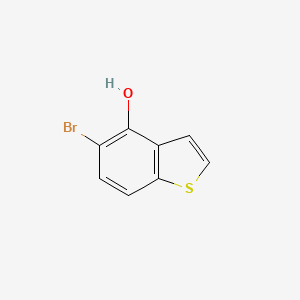

5-Bromo-1-benzothiophen-4-ol

Descripción

Significance of the Benzothiophene (B83047) Core in Modern Heterocyclic Chemistry

The benzo[b]thiophene ring system is widely recognized as a "privileged scaffold" in drug discovery. hilarispublisher.com This distinction arises from its ability to serve as a framework for compounds that exhibit a wide spectrum of biological activities. hilarispublisher.com The structural similarity of the benzothiophene core to naturally occurring molecules, such as indole, allows it to function as an effective isostere, interacting with a variety of biological targets. hilarispublisher.com

The versatility of the benzothiophene core has led to the development of numerous compounds with diverse therapeutic applications. These include agents that act as anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antidiabetic agents. researchgate.net The presence of the sulfur atom in the heterocyclic ring is crucial, influencing the molecule's electronic distribution and its ability to form key interactions with enzymes and receptors. Consequently, medicinal chemists have shown sustained interest in exploring the structure-activity relationships (SAR) of benzothiophene derivatives to design more potent and selective therapeutic agents. researchgate.net Its derivatives are not only integral to pharmaceuticals but are also used in the synthesis of organic materials like dyes.

Academic Context of Halogenated Benzothiophenols and their Research Relevance

The introduction of halogen atoms, such as bromine, onto the benzothiophene scaffold is a critical strategy in modern synthetic and medicinal chemistry. Halogenation, and specifically bromination, serves two primary purposes: modulating biological activity and providing a reactive handle for further chemical modification. The presence of a bromine atom can significantly alter a molecule's lipophilicity, electronic character, and metabolic stability, which can enhance its pharmacological profile.

From a synthetic standpoint, a bromo-substituent is exceptionally useful. It acts as a versatile synthetic handle for introducing further complexity into the molecule through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the construction of extensive libraries of derivatives for biological screening. Research has focused on optimizing bromination conditions for benzothiophene cores to regioselectively install bromine at specific positions, thereby enabling the targeted synthesis of complex molecules. hilarispublisher.com The strategic placement of a bromine atom, as seen in 5-Bromo-1-benzothiophen-4-ol, creates a key intermediate for building more elaborate molecular architectures.

Overview of Current Research Trajectories for this compound and its Derivatives

This compound has emerged as a significant building block in contemporary chemical research, particularly in the development of novel therapeutics. Its bifunctional nature, featuring both a hydroxyl group and a bromo substituent, makes it a versatile precursor for a range of derivatives.

A primary research trajectory involves its use as a key intermediate in the synthesis of inhibitors for the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is implicated in a variety of inflammatory diseases, and its inhibition is a major therapeutic target. google.comgoogle.com Recent patent literature explicitly details the use of this compound in the preparation of novel NLRP3 inhibitors, highlighting its importance in this cutting-edge area of medicinal chemistry. google.com For instance, a documented synthetic route involves the methylation of the hydroxyl group of this compound as a step towards more complex NLRP3-inhibiting compounds. google.com

Another significant area of research focuses on neurodegenerative disorders, particularly Alzheimer's disease. The benzothiophene scaffold is being explored for the development of inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). hilarispublisher.comresearchgate.net BACE1 is a key enzyme in the pathway that produces amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.gov Research on 4- and 5-substituted benzothiophenes as precursors for BACE1 inhibitors provides a strong rationale for the use of compounds like this compound in generating new potential treatments for this debilitating disease. hilarispublisher.comresearchgate.net

The table below summarizes the key physicochemical properties of the title compound.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₅BrOS |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)C=CS2 |

| InChI Key | RCWMLFOECUDVQL-UHFFFAOYSA-N |

The following table outlines the primary research areas involving this compound and its derivatives.

| Research Area | Target | Rationale |

| Inflammatory Diseases | NLRP3 Inflammasome | Used as a key intermediate for synthesizing potent inhibitors of the NLRP3 inflammasome to treat inflammatory conditions. google.comgoogle.comgoogle.com |

| Neurodegenerative Diseases | BACE1 | Serves as a scaffold for developing inhibitors of BACE1, a primary target in Alzheimer's disease therapy. hilarispublisher.comresearchgate.netnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1-benzothiophen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWMLFOECUDVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590194 | |

| Record name | 5-Bromo-1-benzothiophene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-98-2 | |

| Record name | 5-Bromobenzo[b]thiophene-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-benzothiophene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways of 5 Bromo 1 Benzothiophen 4 Ol

Exploration of Fundamental Bond-Forming and Bond-Cleaving Processes at the Benzothiophene (B83047) Core

The benzothiophene core is susceptible to a variety of bond-forming and bond-cleaving reactions, which are fundamental to its functionalization and transformation.

Key among these are C-S bond cleavage and C-C bond formation. The C-S bond in the thiophene (B33073) ring of benzothiophene can be cleaved under various conditions, often initiated by the formation of an anion at the C-3 position. researchgate.net This cleavage is a critical step in the reconstruction of the benzothiophene skeleton and is a departure from simple reductive desulfurization. researchgate.net For instance, the pyrolysis of benzothiophene can be initiated by C-S bond homolysis, although hydrogen transfer reactions are often more favorable at lower temperatures. hep.com.cn Computational studies have shown that the energy barriers for C1-S and C8-S bond homolysis are 326.7 and 305.3 kJ·mol⁻¹, respectively. hep.com.cn

Conversely, C-C bond formation is a common strategy for building more complex molecules from a benzothiophene scaffold. This can be achieved through various methods, including the Pummerer reaction, which involves the formation of a thionium (B1214772) ion intermediate that can be trapped by a nucleophile to form a new C-C bond. nih.gov Additionally, intramolecular C-C bond-forming cyclization has been utilized as a unique approach to synthesizing benzothiophenes. rsc.org

The activation of the benzothiophene core, often by oxidation to the corresponding S-oxide, facilitates C-H/C-H type coupling reactions. This activation enables the formation of C-C bonds at the C4 position with phenols, for example. nih.gov

The following table summarizes key bond-forming and -cleaving processes investigated in benzothiophene systems.

| Process Type | Specific Reaction | Key Intermediates/Conditions | Reference |

| Bond Cleavage | Pyrolytic C-S bond homolysis | High temperatures | hep.com.cn |

| Anion-induced C-S bond cleavage | C-3 carbanion | researchgate.net | |

| Bond Formation | Pummerer reaction | Thionium ion | nih.gov |

| C-H/C-H coupling of S-oxides | Phenoxonium cation, π-complex | nih.gov | |

| Intramolecular C-C cyclization | Various, depending on method | rsc.org |

Elucidation of Radical and Ionic Intermediates in Transformations

The transformations of benzothiophenes often proceed through either radical or ionic intermediates, which dictate the reaction pathway and final products.

Radical intermediates are frequently generated in photochemical and electrochemical reactions. For example, a photocatalytic radical annulation process involving o-methylthio-arenediazonium salts and alkynes proceeds via an aryl radical to form substituted benzothiophenes. organic-chemistry.org Similarly, electrochemical methods can generate sulfonyl and alkenyl radicals that lead to the formation of benzo[b]thiophene-1,1-dioxides. rsc.org The addition of a benzyl (B1604629) radical to an alkynyl moiety, followed by cyclization of the resulting alkenyl radical, is another pathway for constructing benzophosphole oxides, a related heterocyclic system. rsc.org Radical-mediated dearomatization of phenyl rings also presents a method for creating complex three-dimensional structures under mild conditions. researchgate.net

Ionic intermediates are prevalent in many cyclization and coupling reactions. The Pummerer reaction, for instance, proceeds through a thionium ion intermediate. nih.gov In the synthesis of 2,3-disubstituted benzo[b]thiophenes, an electrophilic cyclization of o-alkynyl thioanisoles is believed to involve a three-membered sulfonium (B1226848) ring intermediate. nih.gov Computational studies have also proposed the intermediacy of a π-complex between a benzothiophene and a phenoxonium cation in metal-free arylation reactions. nih.gov Furthermore, the reaction of arylketene dithioacetal monoxide with trifluoromethanesulfonic anhydride (B1165640) is thought to proceed through a stabilized dication, leading to a 2-methylthiobenzothiophene derivative. rsc.org

The table below provides examples of radical and ionic intermediates in benzothiophene transformations.

| Intermediate Type | Generating Reaction | Subsequent Transformation | Reference |

| Radical | Photocatalytic annulation | Cyclization | organic-chemistry.org |

| Electrochemical synthesis | Ipso-addition, S-migration | rsc.org | |

| Radical addition to alkynes | Cyclization | rsc.org | |

| Ionic | Pummerer reaction | Nucleophilic attack | nih.gov |

| Electrophilic cyclization | Intramolecular ring-opening | nih.gov | |

| Metal-free arylation | C-C bond formation | nih.gov | |

| Reaction with Tf₂O | C-S cyclization | rsc.org |

Intramolecular Cyclization and Rearrangement Mechanisms involving Benzothiophene Systems

Intramolecular cyclization is a powerful strategy for the synthesis of benzothiophenes and related heterocyclic systems. These reactions can proceed through various mechanisms, often involving the formation of new C-C or C-S bonds.

One common approach involves the cyclization of ortho-substituted arenes. For example, ortho-alkynylaryl thioethers can undergo gold(I)-catalyzed cyclization, where the sulfur atom nucleophilically attacks the gold-activated alkyne. rsc.org Similarly, palladium-catalyzed intramolecular S-5-endo-dig cyclization of 2-(methylthio)phenylacetylenes is a key step in the synthesis of benzothiophene-3-carboxylic esters. acs.org The cyclization of arylketene dithioacetal monoxides proceeds through triflation of the sulfoxide (B87167) and subsequent S-O cleavage to form a dication that undergoes intramolecular C-S cyclization. rsc.org

Rearrangement reactions are also observed in benzothiophene chemistry. A photoinduced rearrangement of diarylethenes containing a dibenzothiophene (B1670422) unit can occur through an electrocyclization reaction followed by an intramolecular proton transfer (IPT) process. chinesechemsoc.org This leads to the formation of polycyclic aromatic systems. Computational studies have shown that the dimerization of benzothiet-2-one, a related sulfur-containing heterocycle, can proceed through a pseudopericyclic [4+4] cycloaddition. acs.org

The following table details various intramolecular cyclization and rearrangement mechanisms.

| Reaction Type | Substrate | Catalyst/Conditions | Key Mechanistic Steps | Reference |

| Intramolecular Cyclization | ortho-alkynylaryl thioether | Gold(I) | Nucleophilic attack of sulfur on activated alkyne | rsc.org |

| 2-(methylthio)phenylacetylene | Palladium iodide | S-5-endo-dig cyclization | acs.org | |

| arylketene dithioacetal monoxide | Trifluoromethanesulfonic anhydride | Triflation, S-O cleavage, C-S cyclization | rsc.org | |

| Rearrangement | Diarylethene with dibenzothiophene | UV light | Electrocyclization, intramolecular proton transfer | chinesechemsoc.org |

| Dimerization | Benzothiet-2-one | - | Pseudopericyclic [4+4] cycloaddition | acs.org |

Studies on Regioselectivity and Stereoselectivity in Benzothiophenol Reactions

Regioselectivity, the preference for bond formation or cleavage at one position over another, and stereoselectivity, the preferential formation of one stereoisomer, are critical aspects of benzothiophene synthesis. wikipedia.org

In the metal-free arylation of benzothiophene S-oxides, the reaction with phenols shows a preference for C4 arylation. nih.govresearchgate.net Computational studies suggest that the transition state leading to the 4-substituted product is energetically favored over the one leading to the 3-substituted product. nih.gov The regioselectivity of direct C-H arylation of benzothiophenes can be controlled by the choice of catalyst and reaction conditions. For example, a palladium-catalyzed reaction can achieve complete C3 selectivity. acs.org

Stereoselectivity is also a key consideration in reactions involving benzothiophenes. The E2 elimination reaction, for instance, can be stereoselective, favoring the formation of the more stable trans product. youtube.comyoutube.com In the context of intramolecular photocycloaddition, the use of a chiral thioxanthone catalyst can induce stereoselectivity. Quantum chemical calculations have shown that the first C-C bond formation is the rate-limiting and selectivity-controlling step. rsc.org

The following table highlights studies on regioselectivity and stereoselectivity in benzothiophenol reactions.

| Selectivity Type | Reaction | Key Factors Influencing Selectivity | Outcome | Reference |

| Regioselectivity | Metal-free arylation of benzothiophene S-oxides | Relative stability of transition states | Preferential C4 arylation | nih.govresearchgate.net |

| Direct C-H arylation of benzothiophenes | Catalyst system (Pd/C and CuCl) | Complete C3 selectivity | acs.org | |

| Stereoselectivity | E2 elimination | Stability of the alkene product | Favors trans isomer | youtube.comyoutube.com |

| Intramolecular [2+2] photocycloaddition | Chiral thioxanthone catalyst | Enantioselective product formation | rsc.org |

Computational Elucidation of Complex Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and pathways of benzothiophene transformations. hep.com.cnacs.org

DFT calculations have been used to investigate the pyrolysis mechanism of benzothiophene, revealing that α-H migration to the β-position is the most likely initial step. acs.org These studies have also determined the energy barriers for various initial reactions, such as C-S bond homolysis and different hydrogen transfer modes. hep.com.cn

In the metal-free arylation of benzothiophene S-oxides, computational studies have mapped out the potential energy surface, identifying the rate-determining and regiodetermining steps. nih.govresearchgate.net These calculations support a stepwise mechanism involving the formation of a π-complex. nih.gov

Computational methods have also been applied to understand intramolecular cyclization and rearrangement reactions. For instance, the study of the dimerization of benzothiet-2-one using B3LYP/6-31G(d,p) level of theory helped to identify the lowest energy transition state and suggested a pseudopericyclic mechanism. acs.org Similarly, DFT calculations have been used to rationalize the stereoselectivity observed in chiral thioxanthone-catalyzed intramolecular [2+2] photocycloadditions. rsc.org

The table below summarizes the application of computational methods in studying benzothiophene reactions.

| Reaction Studied | Computational Method | Key Findings | Reference |

| Benzothiophene pyrolysis | DFT | α-H migration is the most favorable initial step. | hep.com.cnacs.org |

| Metal-free arylation of benzothiophene S-oxides | DFT (M06-2X-D3) | Stepwise mechanism via a π-complex; C-C formation is regiodetermining. | nih.govresearchgate.net |

| Dimerization of benzothiet-2-one | DFT (B3LYP/6-31G(d,p)) | Lowest energy pathway is a pseudopericyclic [4+4] cycloaddition. | acs.org |

| Intramolecular [2+2] photocycloaddition | Quantum chemical calculations | First C-C bond formation is rate-limiting and selectivity-controlling. | rsc.org |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1 Benzothiophen 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer a fundamental fingerprint of the 5-Bromo-1-benzothiophen-4-ol molecule. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and splitting patterns (multiplicities) of the aromatic protons are influenced by their position relative to the bromine and hydroxyl substituents, as well as the sulfur atom in the thiophene (B33073) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals distinct signals for each carbon atom in the benzothiophene (B83047) core. The positions of these signals are significantly affected by the attached substituents. For instance, the carbon atom bonded to the bromine atom (ipso-carbon) experiences a "heavy atom effect," which causes an upfield shift in its resonance, a phenomenon also observed in other brominated aromatic compounds. stackexchange.com Conversely, the carbon attached to the electron-withdrawing hydroxyl group is typically shifted downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a table of predicted NMR data. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.40 - 7.60 | 124.0 - 126.0 |

| H-3 | 7.20 - 7.40 | 122.0 - 124.0 |

| H-6 | 7.10 - 7.30 | 115.0 - 117.0 |

| H-7 | 7.50 - 7.70 | 128.0 - 130.0 |

| OH | 5.0 - 6.0 (broad) | - |

| C-2 | - | 124.0 - 126.0 |

| C-3 | - | 122.0 - 124.0 |

| C-3a | - | 138.0 - 140.0 |

| C-4 | - | 150.0 - 152.0 |

| C-5 | - | 110.0 - 112.0 |

| C-6 | - | 115.0 - 117.0 |

| C-7 | - | 128.0 - 130.0 |

| C-7a | - | 135.0 - 137.0 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3, and between H-6 and H-7, confirming their vicinal relationships.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of each proton to its corresponding carbon atom in the benzothiophene ring system.

Elucidation of Substituent Effects on Chemical Shifts and Spin-Spin Coupling

The bromine and hydroxyl substituents exert significant electronic effects that influence the chemical shifts of the nearby protons and carbons. organicchemistrydata.org The electron-withdrawing nature of the bromine atom and the hydroxyl group generally leads to a downfield shift (deshielding) of the signals for adjacent nuclei. organicchemistrydata.org However, the "heavy atom effect" of bromine can counteract this for the ipso-carbon. stackexchange.com The resonance effects of the hydroxyl group can lead to increased electron density at the ortho and para positions, resulting in upfield shifts for those nuclei. organicchemistrydata.org

Spin-spin coupling constants (J-values) between adjacent protons provide valuable information about the geometry of the molecule. The magnitude of the coupling constant between H-2 and H-3 in the thiophene ring and between H-6 and H-7 in the benzene (B151609) ring are characteristic of their respective aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. mdpi.com This accuracy allows for the determination of the elemental formula of this compound, which is C₈H₅BrOS. The experimentally determined mass will closely match the calculated exact mass for this formula, confirming the elemental composition.

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₈H₅BrOS |

| Calculated Exact Mass | 227.92445 u |

| Molecular Weight | 229.10 g/mol |

Fragmentation Pattern Analysis for Identification of Structural Subunits

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to identify its subunits.

Common fragmentation pathways for aromatic and heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals. For this compound, expected fragmentation could include:

Loss of CO: A characteristic fragmentation for phenols, leading to a prominent peak.

Loss of Br•: Cleavage of the carbon-bromine bond.

Loss of CHO•: Resulting from the cleavage of the hydroxylated ring.

Cleavage of the thiophene ring: This can lead to various sulfur-containing fragment ions.

The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Isotopic Abundance Analysis for Bromine Detection and Quantification

Mass spectrometry is a crucial analytical technique for the identification and structural elucidation of halogenated compounds like this compound. The presence of a bromine atom is readily identified due to the natural isotopic abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. These isotopes exist in an approximate 1:1 ratio (specifically, 50.69% for ⁷⁹Br and 49.31% for ⁸¹Br).

This near-equal distribution gives rise to a highly characteristic pattern in the mass spectrum in the molecular ion region. A molecule containing a single bromine atom will exhibit two distinct peaks of almost equal intensity, separated by two mass-to-charge units (m/z). These peaks correspond to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively, and are referred to as the M and M+2 peaks. This distinctive doublet is a reliable indicator for the presence of a bromine atom within the molecule. For this compound (C₈H₅BrOS), the molecular ion peaks would be expected at m/z values corresponding to [C₈H₅⁷⁹BrOS]⁺ and [C₈H₅⁸¹BrOS]⁺.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups include the hydroxyl (-OH) group, the aromatic C-H bonds, the C=C bonds of the fused ring system, the C-O bond, the C-S bond within the thiophene ring, and the C-Br bond.

The FT-IR spectrum of a substituted benzothiophene reveals characteristic absorption bands. The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3500-3200 cm⁻¹, with its breadth resulting from intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ range. The stretching vibrations of the C=C bonds within the benzothiophene ring system are found between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O stretching of the phenol (B47542) group is anticipated in the 1300-1000 cm⁻¹ region, while the C-S stretching vibration is often weaker and found at lower wavenumbers. The C-Br stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretching (H-bonded) | 3500 - 3200 | Broad, Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Phenol C-O | Stretching | 1300 - 1000 | Strong |

| Alkyl C-Br | Stretching | 800 - 600 | Strong |

Data compiled from general infrared spectroscopy correlation tables.

Raman Spectroscopy for Molecular Vibrations and Conformations

Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and the vibrations of the molecular backbone. For brominated aromatic compounds, Raman spectroscopy can clearly identify vibrations involving the bromine atom as well as the skeletal vibrations of the aromatic rings.

In the context of this compound, Raman spectroscopy would be effective in probing the low-frequency modes, including the C-S and C-Br stretching vibrations. Studies on related benzothiophene derivatives have utilized Raman spectroscopy to characterize the crystalline phases and molecular packing, as the lattice phonon region (typically below 200 cm⁻¹) is sensitive to intermolecular interactions. The Raman spectrum of a benzothiophene derivative provides a distinct fingerprint that can be used to identify different polymorphs or phases. For instance, the Br-Br stretching of intercalated bromine molecules in brominated carbon materials has been observed around 244 cm⁻¹. Similarly, the vibrations of the benzothiophene ring system itself are well-defined in the Raman spectrum and can be compared with theoretical calculations to confirm structural assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Investigation of Electronic Absorption Properties and Chromophore Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of its chromophores. The chromophore in this compound is the

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state conformation. For instance, the crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene reveals key structural parameters that are likely to be mirrored in this compound. nih.goviucr.orgresearchgate.net In this related compound, the benzothiophene core is essentially planar. researchgate.net The presence of bromine and hydroxyl substituents on the benzene ring of the benzothiophene moiety will influence the electronic distribution and geometry of the ring system.

The expected crystallographic data for a compound like this compound can be inferred from similar structures. Typically, these compounds crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell dimensions will be influenced by the size and orientation of the substituents.

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following interactive table presents hypothetical, yet realistic, crystallographic data for this compound, based on known values for similar benzothiophene derivatives.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₈H₅BrOS |

| Formula Weight | 229.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 775.3 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.963 |

This table presents hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Motifs

The solid-state packing of molecules is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. researchgate.net For this compound, the hydroxyl (-OH) and bromine (-Br) substituents play a crucial role in dictating the supramolecular assembly.

The hydroxyl group is a strong hydrogen bond donor and acceptor. It is anticipated that the primary intermolecular interaction in the crystal structure of this compound will be hydrogen bonding between the hydroxyl groups of adjacent molecules. researchgate.net These interactions can lead to the formation of various motifs, such as chains or dimers. google.com For example, in the crystal structure of 5-hydroxy-1-benzothiophene-2-carboxylic acid, intermolecular hydrogen bonds between the hydroxyl and carboxylic acid groups lead to the formation of dimeric structures. Similarly, in 5-hydroxyquinoline, the O-H···N intermolecular hydrogen bond is the strongest interaction present. mdpi.com

The bromine atom can participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophile, such as an oxygen or sulfur atom of a neighboring molecule. researchgate.net While typically weaker than hydrogen bonds, these interactions can significantly influence the crystal packing. Bromination of benzothiophene derivatives has been shown to alter the packing motif from a herringbone to a π-stacked arrangement.

A summary of the expected intermolecular interactions and their characteristics for this compound is provided in the table below.

| Interaction Type | Participating Groups | Typical Distance Range (Å) | Influence on Crystal Packing |

| Hydrogen Bonding | O-H···O | 2.5 - 2.8 | Formation of chains or dimers |

| Halogen Bonding | C-Br···O, C-Br···S | 3.0 - 3.5 | Directional control of packing |

| π-π Stacking | Benzothiophene rings | 3.3 - 3.8 | Contributes to layered structures |

Studies on Polymorphism and Crystallization Engineering of Benzothiophenols

Polymorphism is the ability of a solid material to exist in more than one crystalline form. rsc.orgrsc.orgcnr.it Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The control of polymorphism is a critical aspect of materials science and pharmaceutical development. rsc.orgrsc.orgcnr.it For benzothiophene derivatives, polymorphism has been observed and is often influenced by the substitution pattern and crystallization conditions. acs.orgtugraz.at

The presence of functional groups capable of forming strong directional interactions, such as the hydroxyl group in this compound, increases the likelihood of polymorphism. Different hydrogen-bonding motifs can lead to different crystal packing arrangements and, consequently, different polymorphs. For example, an isoniazid (B1672263) derivative was shown to exhibit two polymorphic forms with distinct chain and ring hydrogen-bonding motifs. google.com

Crystallization engineering involves the rational design and control of crystallization processes to obtain a desired solid form with specific properties. rsc.orgrsc.orgcnr.it This can be achieved by manipulating various factors, including:

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which polymorph is favored during crystallization.

Temperature: Temperature can affect the nucleation and growth kinetics of different polymorphs. Thermal annealing can also be used to induce transitions between polymorphic forms. acs.org

Supersaturation: The level of supersaturation can determine which polymorph nucleates first.

Additives: The presence of impurities or specifically designed additives can inhibit the growth of certain polymorphs or promote the formation of a desired one.

For benzothiophenol derivatives, crystallization engineering strategies could be employed to selectively crystallize a specific polymorph of this compound. By carefully selecting the crystallization solvent and controlling the temperature, it may be possible to favor the formation of either a hydrogen-bonded chain or a dimeric structure, potentially leading to materials with different physical characteristics. The study of benzothieno-benzothiophene derivatives has shown that different solvates can be formed, which upon heating can recrystallize into their initial phase, demonstrating a "melt memory effect". acs.orgtugraz.at

The table below summarizes key aspects of polymorphism and crystallization engineering relevant to benzothiophenols.

| Factor | Influence on Crystallization | Example Strategy for this compound |

| Solvent Choice | Can favor specific hydrogen-bonding motifs. | Using a protic solvent (e.g., ethanol) to promote chain formation or an aprotic solvent (e.g., toluene) to favor dimer formation. |

| Temperature Control | Can induce polymorphic transformations. | Controlled cooling or thermal annealing to convert a metastable form to a more stable one. |

| Use of Additives | Can template the growth of a specific polymorph. | Introducing a structurally similar molecule to act as a seed for a desired crystal form. |

Computational Chemistry and Theoretical Modeling of 5 Bromo 1 Benzothiophen 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important tool in the study of molecular systems. For 5-Bromo-1-benzothiophen-4-ol, DFT calculations offer a detailed picture of its geometry, electronic characteristics, and charge distribution.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. This leads to the prediction of key structural parameters such as bond lengths and bond angles.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. While the benzothiophene (B83047) core is largely rigid, the hydroxyl group can rotate, potentially leading to different conformers. By calculating the energy of these different conformations, the most stable conformer can be identified. This information is crucial for understanding the molecule's reactivity and interactions.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of this compound is described by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. rsc.org

For benzothiophene derivatives, the HOMO and LUMO are often delocalized over the aromatic system. acs.org The presence of the bromine atom and the hydroxyl group can influence the energy levels and spatial distribution of these orbitals, thereby affecting the molecule's electronic properties. acs.org

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -2.32 |

| Energy Gap | 3.66 |

Note: These values are representative and can vary depending on the computational method and basis set used. The provided data is for a related benzothiophene-based semi-bis-chalcone. rsc.org

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the molecule. It helps to understand the nature of chemical bonds, identify lone pairs, and quantify the delocalization of electron density through hyperconjugative interactions. This analysis can reveal the charge on each atom, providing insights into the molecule's polarity and electrostatic potential. The charge distribution is critical for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. beilstein-journals.org Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. wu.ac.th These predicted shifts can be correlated with experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule. beilstein-journals.org Discrepancies between calculated and experimental shifts can often be explained by considering solvent effects or conformational averaging.

Simulated Vibrational Spectra and UV-Vis Spectra for Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net DFT calculations can be used to simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net Comparing the simulated spectra with experimental data allows for the assignment of specific absorption bands to particular vibrational modes, such as the stretching and bending of chemical bonds. researchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectrum of this compound. rsc.org This simulation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgresearchgate.net These predictions are crucial for understanding the electronic transitions within the molecule and for interpreting experimental UV-Vis spectra. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzothiophene |

| 3-bromoperylene |

| 1,4-dibromoperylene |

| 1-bromonaphthalene |

| 5'-O-TPS-2'-O-tosyladenosine |

| 9-(5-O-TPS-2-deoxy-β-d-threo-pentofuranosyl)adenine |

| 2'-O-tosyladenosine |

| 2'-bromo-2'-deoxyadenosine |

| 2'-chloro-2'-deoxyadenosine |

| TACN |

| cyclen |

| cyclam |

| Pioglitazone |

| Rosiglitazone |

| Troglitazone |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene |

| 4-bromo-5-methylthiophen-2-ylboronic acid |

| 4-iodonitrobenzene |

| 1-(5-bromo-2-hydroxybenzylidene) semicarbazide |

| 1-bromobenzo[1,2-b:4,3-b']dithiophene |

| 2-(2-bromo-4-methoxyphenyl)-1-benzothiophene |

| 10H-indeno[1,2-b] nih.govbenzofuran-10-one |

| 3-chloro-2-cyclohexylbenzo[b]thiophene |

| 3-bromo-2-cyclohexylbenzo[b]thiophene |

| 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol |

| 2-(3-bromobenzo[b]thiophen-2-yl)propan-2-ol |

| 1-(3-chlorobenzo[b]thiophen-2-yl)cyclopentan-1-ol |

| 4-Bromo-1-benzothiophen-5-ol |

| 5-bromo-1,3-benzodioxole |

| 3-bromo-1-benzothiophen-4-ol |

| 5-bromo-1-benzothiophene |

| Benzo[b]thiophene-3-aceticacid, 5-bromo- |

| 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |

| cyanoacetamide |

| cycloalkanones |

| terphthalaldehyde |

| p-phenylenedidiazonium chloride |

| ethyl bromoacetate |

Theoretical Studies on Reactivity and Reaction Pathways

Transition State Analysis and Energy Barrier Determination

The determination of transition state (TS) structures and their corresponding energy barriers is fundamental to understanding reaction kinetics and selectivity. For substituted benzothiophenes, computational modeling provides precise data on the energy required to overcome activation barriers for various reactions.

In the context of substituted benzothiophene derivatives, the calculated activation barriers (ΔG‡) for transition states can be influenced by the nature and position of substituents. For instance, in biocatalytic reactions, the activation barriers for C5-functionalized benzothiophenes with a bromine substituent are calculated to be approximately 27 kcal/mol. nih.gov This is slightly lower than the barriers for methyl and chlorine substituents, which are predicted to be around 30 kcal/mol. nih.gov This suggests that the electronic effects of the bromine atom can influence the stability of the transition state.

Computational studies on the metal-free arylation of benzothiophene S-oxides have identified a stepwise mechanism. nih.gov The process involves the heterolytic cleavage of S-O bonds via a transition state (TS-I) with a Gibbs free energy of activation (ΔG≠) of 20.1 kcal mol−1. nih.gov Subsequent C-C bond formation is considered the regio-determining step, with the transition state leading to 4-position substitution being favored by 1.2 kcal mol−1 over the 3-position. nih.gov

Further investigations into the pyrolysis of the parent benzothiophene molecule show that high energy barriers, ranging from 408.0 to 551.8 kJ·mol–1, must be overcome for decomposition to occur, which aligns with experimental observations requiring temperatures of at least 800 °C. hep.com.cnresearchgate.net The initial and rate-determining step in these high-temperature reactions is often C-S bond homolysis or hydrogen migration, with the lowest energy barrier for H-transfer being calculated at 269.9 kJ·mol–1. hep.com.cnresearchgate.net

| System/Reaction | Parameter | Calculated Value | Computational Method/Reference |

|---|---|---|---|

| C5-Bromo-benzothiophene | Activation Barrier (ΔG‡) | ~ 27 kcal/mol | nih.gov |

| C5-Chloro/Methyl-benzothiophene | Activation Barrier (ΔG‡) | ~ 30 kcal/mol | nih.gov |

| Benzothiophene S-oxide Coupling (TS-I) | Activation Barrier (ΔG≠) | 20.1 kcal/mol | nih.gov |

| Benzothiophene Pyrolysis (S radical formation) | Overall Energy Barrier | 408.0 kJ/mol | hep.com.cnresearchgate.net |

| anti-Bromobenzothiophene Derivative | Halogen⋅⋅⋅π Interaction Energy | 7.5 kcal/mol | nih.gov |

Investigation of Radical Pathways and Spin Density Distributions

Radical-mediated reactions are a significant class of transformations for synthesizing and modifying benzothiophene structures. smolecule.combohrium.com Computational chemistry is a powerful tool for investigating these pathways, mapping out the distribution of unpaired electrons (spin density) in radical intermediates, and understanding their subsequent reactivity.

Proposed mechanisms for the synthesis of benzothiophenes often involve radical intermediates. For example, the photocatalytic synthesis from o-methylthio-arenediazonium salts and alkynes is believed to proceed via an aryl radical, which adds to the alkyne to form a vinyl radical. acs.org This is followed by cyclization to a sulphuranyl radical intermediate. acs.org Similarly, electrochemical methods can generate aryl radicals from aryldiazonium salts, which then initiate a cascade of reactions to form the benzothiophene ring. xmu.edu.cn

The concept of spin density is crucial in radical chemistry. It describes the spatial distribution of the unpaired electron within a molecule. rsc.org DFT calculations are frequently used to compute the spin density distribution and visualize the singly occupied molecular orbital (SOMO). mdpi.comnih.gov For instance, in thiophene-based radicals, it has been shown that spin density can be delocalized over the carbon atoms of the π-conjugated system. nih.gov In the thiophenodithiazolyl radical, DFT calculations indicated that approximately 10% of the spin density is delocalized onto the thiophene (B33073) ring, a finding that aligns well with experimental EPR/ENDOR studies. psu.edu The distribution of spin density is a key determinant of a radical's reactivity, indicating the most likely sites for subsequent bond formation or attack. rsc.orgresearchgate.net

Structure-Property Relationship (SPR) Studies in Benzothiophenols (Excluding Biological)

Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural or electronic features of a molecule with its macroscopic properties, such as chemical stability and reactivity. journaljerr.comsustainability-directory.commdpi.com For benzothiophenols, these studies provide a framework for predicting chemical behavior based on calculated molecular descriptors.

Correlation of Electronic Structure with Chemical Behavior and Stability

The electronic structure, encompassing the arrangement of molecular orbitals and electron density, is the primary determinant of a molecule's chemical properties. ornl.govlibretexts.orgung.edu DFT calculations are employed to investigate the electronic structure of benzothiophene derivatives to establish a relationship between their structure and properties. rsc.org

Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability, whereas a small gap suggests higher reactivity. For a series of thieno[2,3-b]benzothiophene derivatives, all compounds were found to have wide band gaps and low-lying HOMOs, suggesting good environmental stability. rsc.org The ionization potentials and electron affinities, also derived from electronic structure calculations, provide further insight into the ease with which a molecule can be oxidized or reduced, respectively. rsc.org

Impact of Halogen Substitution on Molecular Characteristics and Reactivity

The introduction of a halogen atom, such as bromine in this compound, significantly modifies the molecule's electronic structure and, consequently, its reactivity and intermolecular interactions.

Computational studies have quantified the impact of different halogens. In one study, the activation barriers for reactions involving benzothiophenes substituted with bromine were found to be slightly lower (~27 kcal/mol) than those for chlorine (~30 kcal/mol), indicating a subtle but distinct electronic influence of the halogen type on the reaction's transition state. nih.gov

Advanced Materials Science Applications of 5 Bromo 1 Benzothiophen 4 Ol Derivatives

Organic Electronic Materials Development

The rigid and planar structure of the benzothiophene (B83047) core, coupled with the electron-rich nature of the sulfur atom, makes it an excellent candidate for the construction of organic electronic materials. numberanalytics.com Derivatives of 5-Bromo-1-benzothiophen-4-ol can be strategically designed to exhibit favorable charge transport and photophysical properties, rendering them suitable for a variety of organic electronic devices.

Integration into Organic Semiconductors for Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in its active layer. Benzothiophene derivatives have demonstrated considerable promise as high-performance p-type semiconductors in OFETs. academie-sciences.frnsrrc.org.tw The strong intermolecular interactions facilitated by the sulfur atoms and the extended π-conjugation of the benzothiophene system promote efficient charge transport. mdpi.commdpi.com

Derivatives of this compound can be envisioned as key components in novel organic semiconductors. The bromo group at the 5-position offers a site for cross-coupling reactions, enabling the introduction of various π-extended aromatic or electron-withdrawing/donating groups. This functionalization allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport. rsc.org For instance, the synthesis of unsymmetrical Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) derivatives has been achieved through methods like the Pummerer CH–CH-type cross-coupling, showcasing the modularity in designing these materials. rsc.org

Furthermore, the introduction of substituents can influence the solid-state packing of the molecules, which is a critical determinant of charge mobility. For example, the introduction of methoxy (B1213986) groups into phenyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene derivatives has been shown to improve hole transport mobility significantly, with values reaching up to 3.57 cm²/Vs. rsc.org This enhancement is attributed to the favorable molecular packing induced by the substituents. Therefore, derivatives of this compound could be designed to self-assemble into highly ordered structures, thereby maximizing charge transport efficiency in OFETs.

| Derivative Type | Key Feature | Impact on OFET Performance |

| Unsymmetrical BTBTs | Modular synthesis allows for tailored functionalization. | Enables tuning of HOMO/LUMO levels for improved charge injection. rsc.org |

| Methoxy-substituted BTBTs | Induces favorable molecular packing. | Significantly enhances hole transport mobility. rsc.org |

| Benzothiophene-flanked DPP polymers | Isomeric frameworks with different linkage positions. | Affects charge transport properties, with mobilities up to 0.80 cm²/Vs. nsrrc.org.tw |

Application in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The development of efficient and cost-effective solar energy conversion technologies is a global priority. Organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) represent promising alternatives to conventional silicon-based solar cells. Benzothiophene derivatives have emerged as versatile components in both OPVs and DSSCs, serving as electron donors, acceptors, or part of the π-bridge in sensitizing dyes. numberanalytics.commdpi.com

In the context of OPVs, derivatives of this compound can be utilized to synthesize novel non-fullerene acceptors (NFAs). For example, modifying the well-known Y6 acceptor structure by replacing a thieno[3,2-b]thiophene (B52689) unit with benzothiophene has led to NFAs with improved performance in indoor OPV applications. rsc.org The benzothiophene unit can influence the intermolecular charge transfer and shift the absorption spectra, leading to higher open-circuit voltages (Voc). rsc.org Furthermore, benzothiophene-based chromophores with an A–π–A (Acceptor-π-Acceptor) configuration have been designed and studied, demonstrating that the introduction of benzothiophene acceptors can enhance charge transfer and improve both the short-circuit current (Jsc) and Voc of organic solar cells. rsc.org

In DSSCs, organic dyes play a crucial role in light harvesting and electron injection. Benzothiophene-based π-bridges in D-π-A (Donor-π-Acceptor) dyes have shown excellent electron-transport properties. acs.org The planar nature of the benzothiophene unit facilitates efficient charge transfer from the donor to the acceptor moiety. For instance, organic sensitizers based on thieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (TBT) have been synthesized and have shown that the incorporation of thiophene (B33073) π-spacers can significantly improve the photovoltaic performance, achieving power conversion efficiencies of up to 9.69%. rsc.org The hydroxyl group of this compound could serve as an anchoring group to the TiO2 surface in DSSCs, or it could be functionalized to tune the electronic properties of the dye.

| Application | Role of Benzothiophene Derivative | Key Finding |

| Indoor OPVs | Medium band-gap non-fullerene acceptor. | Higher Voc and power conversion efficiency (up to 25.1%) compared to Y6 under indoor conditions. rsc.org |

| OPVs | A–π–A chromophore with benzothiophene acceptors. | Improved charge transfer, leading to enhanced Jsc and Voc. rsc.org |

| DSSCs | π-bridge in D-π-A organic sensitizers. | Power conversion efficiency of up to 9.69% with TBT-based sensitizers. rsc.org |

Design of Conducting Polymers and Optoelectronic Devices

Conducting polymers are a class of organic materials that combine the electrical properties of metals with the processing advantages of polymers. Polythiophenes are among the most studied conducting polymers, and the incorporation of the benzothiophene moiety into the polymer backbone can further enhance their properties. The synthesis of conducting polymers from 3-ester substituted thiophenes has been demonstrated, indicating the potential for creating functionalized polythiophenes. metu.edu.tr Derivatives of this compound could be polymerized, either through the bromo- and hydroxyl- functionalities or after further modification, to create novel conducting polymers with tailored properties.

The versatility of the benzothiophene scaffold also extends to the design of a wide range of optoelectronic devices. academie-sciences.fr For example, benzothiophene-fused indolocarbazole derivatives have been developed as p-type small molecules for OFETs with high hole mobility and excellent stability. academie-sciences.fr The introduction of different functional groups allows for the tuning of their thermal, optical, and electrochemical properties, making them promising building blocks for high-performance optoelectronic materials. academie-sciences.fr

Chemosensors and Environmental Sensing Technologies

The detection of specific chemical species is crucial in various fields, including environmental monitoring, industrial process control, and medical diagnostics. Fluorescent and colorimetric chemosensors offer a sensitive and often visual means of detecting target analytes. The benzothiophene core, with its inherent fluorescence and susceptibility to electronic perturbations upon analyte binding, provides an excellent platform for the design of such sensors. rsc.orgbohrium.com

Development of Fluorescent and Colorimetric Probes for Chemical Detection

Derivatives of this compound can be readily transformed into fluorescent and colorimetric probes. The hydroxyl group can act as a binding site or be modified to introduce specific recognition moieties for target analytes. The bromo group allows for the introduction of fluorophores or chromophores that can signal the binding event.

For instance, benzothiophene-based semi-bis-chalcones have been synthesized and demonstrated to be effective real-time sensors for hydrazine, a highly toxic chemical. rsc.orgresearchgate.net These sensors exhibit changes in their photophysical properties upon interaction with hydrazine, allowing for its detection. rsc.org Similarly, a benzothiophene-quinoline-based fluorescent chemosensor has been developed for the detection of viscosity changes in mitochondria, highlighting the potential for creating probes for biological applications. jlu.edu.cnnih.gov

Furthermore, benzothiophene derivatives have been designed as colorimetric sensors for anions like cyanide. nih.govresearchgate.net A Schiff's base derived from 2-hydrazinobenzothiazole (B1674376) and bithiophene showed high selectivity and sensitivity for cyanide ions, with a detection limit significantly lower than the WHO guideline. nih.govresearchgate.net A dual-functional fluorescent probe based on a benzothiophene derivative has also been reported for the simultaneous detection of polarity and cyanide, showcasing the potential for creating multi-responsive sensors. bohrium.com

| Sensor Type | Target Analyte | Key Feature |

| Fluorescent Chemosensor | Hydrazine | Benzothiophene-based semi-bis-chalcone structure. rsc.orgresearchgate.net |

| Fluorescent Chemosensor | Mitochondrial Viscosity | Benzothiophene-quinoline-based D-π-A structure. jlu.edu.cnnih.gov |

| Colorimetric Sensor | Cyanide Ions | Schiff's base derived from 2-hydrazinobenzothiazole and bithiophene. nih.govresearchgate.net |

| Dual-Functional Fluorescent Probe | Polarity and Cyanide | Benzothiophene derivative with a D-π-A structure. bohrium.com |

Mechanistic Studies of Sensing Response and Selectivity Enhancement

Understanding the mechanism by which a chemosensor interacts with a target analyte is crucial for designing more selective and sensitive probes. The sensing mechanism of benzothiophene-based probes often involves processes like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or analyte-induced chemical reactions.

For example, the detection of cyanide by some benzothiophene-based probes proceeds through a nucleophilic attack of the cyanide ion on the sensor molecule, leading to a change in its electronic structure and, consequently, its optical properties. bohrium.com In the case of a bifunctional fluorescent probe for fluoride (B91410) and sulfite (B76179), the detection mechanism was elucidated to involve ESIPT for fluoride detection and ICT for sulfite detection. nih.gov

The selectivity of a chemosensor can be enhanced by carefully designing the binding site to have a high affinity for the target analyte over other potentially interfering species. The introduction of specific functional groups and the control of the three-dimensional structure of the probe are key strategies for achieving high selectivity. For example, a benzothiophene incorporated Schiff base was designed as a "turn-on" sensor for the selective detection of the amino acid Serine. researchgate.net The strategic design of the probe's recognition pocket allows it to interact specifically with serine, leading to a measurable fluorescence enhancement. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Strategies for Diversified Bromobenzothiophenols

The core of advancing benzothiophenol chemistry lies in the ability to synthesize a wide array of derivatives efficiently and sustainably. Future research is increasingly focused on moving beyond traditional methods to embrace strategies that offer greater control, use less hazardous reagents, and provide access to previously unattainable molecular architectures.

Key emerging strategies include:

Transition-Metal-Free Synthesis : A significant push is being made to develop synthetic routes that avoid the use of expensive and often toxic transition metals. For instance, methods for creating enantioenriched 2,3-disubstituted benzothiophenes have been developed using benzothiophene (B83047) S-oxides and boronic esters in a completely transition-metal-free process. researchgate.net This approach relies on a lithiation-borylation sequence followed by a Pummerer-type rearrangement to achieve high enantiospecificity. researchgate.net Similarly, metal-free routes for producing benzothieno[3,2-b]benzofurans through the annulation of 3-nitrobenzothiophene with phenols have been demonstrated, showcasing a mild and greener alternative. acs.org

Catalyst-Free Thioboration : A novel, catalyst-free method for the ring-forming thioboration of carbon-carbon triple bonds has been reported, yielding borylated benzothiophenes. escholarship.org These borylated intermediates are highly versatile, serving as stable building blocks that can undergo various subsequent reactions without the need for isolation, streamlining the synthesis of complex, functionalized benzothiophenes. escholarship.org

Electrochemical Synthesis : Electrochemistry offers a powerful and green tool for synthesis. A practical and efficient electrochemical method has been developed for creating C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.org This process operates without any external oxidant or catalyst and has been shown to be scalable, highlighting its potential for industrial application. organic-chemistry.org

Integrated Biocatalysis and Chemocatalysis : The interface of biology and chemistry presents exciting opportunities. Research is exploring the use of enzymes for the selective oxidation of benzothiophenes to their corresponding S-oxides. ukri.org These chiral S-oxides can then be used in enantioselective, metal-free cross-coupling reactions, providing access to complex and stereodefined benzothiophene scaffolds that are difficult to prepare using conventional methods. ukri.org

| Strategy | Key Features | Example Application | Reference |

|---|---|---|---|

| Transition-Metal-Free Synthesis | Avoids costly/toxic metals; high enantiospecificity possible. | C2-alkylation of benzothiophene S-oxides with boronic esters. | researchgate.net |

| Catalyst-Free Thioboration | Forms versatile borylated intermediates; scalable and tolerates various functional groups. | Ring-forming thioboration of C-C π bonds. | escholarship.org |

| Electrochemical Synthesis | Green, oxidant- and catalyst-free; scalable. | Synthesis of C-3-sulfonated benzothiophenes. | organic-chemistry.org |

| Integrated Bio/Chemo Catalysis | Generates stereodefined complex molecules; sustainable. | Enzymatic oxidation to benzothiophene S-oxides for cross-coupling. | ukri.org |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate mechanisms of chemical reactions is paramount for optimizing processes and improving yields. Advanced in situ spectroscopic techniques, which allow researchers to observe reactions as they happen, are becoming indispensable tools.

Future research in this area will likely involve:

Real-time Raman Spectroscopy : This technique has been successfully used to study the desulfurization of benzothiophene under hydrothermal conditions. researchgate.net By monitoring the vibrational modes of the molecules in real-time, researchers can identify intermediates, such as 2,3-dihydrobenzothiophene, and elucidate the step-by-step mechanism of the reaction. researchgate.net Applying this to the synthesis of 5-Bromo-1-benzothiophen-4-ol could provide unprecedented insight into reaction kinetics and pathway dynamics.

In Situ NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) techniques are well-established for studying hydrogen exchange reactions in solution. researchgate.net Their application to monitor the formation of benzothiophene derivatives in real-time can reveal changes in chemical environments and the collapse of chemical shift differences, signaling reaction progress and intermediate formation. researchgate.net

In Situ X-ray Scattering : In the context of materials science, in situ small- and wide-angle X-ray scattering (SAXS/WAXS) measurements are used to investigate the thermal properties and phase behavior of benzothiophene-based materials as they are processed. kuleuven.be This provides crucial information on how molecular packing and crystal structure evolve, which directly impacts the electronic properties of the final device. kuleuven.be

| Technique | Information Gained | Example of Use | Reference |

|---|---|---|---|

| Raman Spectroscopy | Identification of intermediates, reaction mechanism, and kinetics. | Studying the hydrothermal desulfurization of benzothiophene. | researchgate.net |

| NMR Spectroscopy | Monitoring changes in chemical shifts and hydrogen exchange rates. | Observing hydrogen exchange in supercritical aqueous solutions. | researchgate.net |

| X-ray Scattering (SAXS/WAXS) | Analysis of thermal properties, phase behavior, and crystal structure evolution. | Investigating regioisomeric derivatives of BTBT during thermal analysis. | kuleuven.be |

Multiscale Computational Modeling for Complex Benzothiophenol-Based Systems

Computational modeling has emerged as a powerful third pillar of scientific inquiry, complementing theory and experiment. For complex systems based on benzothiophenols, multiscale modeling allows for the prediction of properties and the exploration of mechanisms from the electronic level up to the macroscopic scale.

The application of these models is a key future direction:

Quantum Mechanical (QM) Methods : At the most fundamental level, QM methods like Density Functional Theory (DFT) can predict molecular structures, binding energies, and electronic properties. kuleuven.beresearchgate.net These calculations are crucial for understanding the origin of selectivity in catalytic reactions and for designing molecules with specific optoelectronic characteristics. ukri.org

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insight into the self-assembly of benzothiophene derivatives, their interactions with other molecules, and their behavior in solution or in a solid-state matrix. researchgate.net This is vital for predicting how these molecules will behave when formulated into larger systems, such as the active layer of an electronic device.

Systems Biology and Process Modeling : On a larger scale, computational models are used in systems biology and chemistry to simulate entire reaction networks and biological pathways. nih.govplos.org By modeling the kinetics and thermodynamics of the various synthetic steps, researchers can optimize reaction conditions, improve efficiency, and bridge the gap between high-throughput experiments and a deep understanding of the underlying processes. nih.gov Computational mechanistic studies are already being used to understand the origin of selectivity in the enzymatic S-oxidation of benzothiophenes. ukri.org

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Engineering

The true potential of this compound and its relatives is realized when synthetic chemistry is purposefully directed towards applications in materials engineering. Benzothiophenes are prized as building blocks for organic electronics due to their electronic properties and stability. researchgate.netnih.gov

Future interdisciplinary research will focus on:

Organic Field-Effect Transistors (OFETs) : Benzothienobenzothiophenes (BTBTs), which are larger structures built from benzothiophene units, exhibit excellent electronic properties, including high charge carrier mobility. nih.gov Tailoring the synthesis of BTBT derivatives, for example by controlling the position of alkyl substituents, has been shown to significantly influence their optoelectronic properties and performance in OFETs. kuleuven.be Research has produced OFETs with charge carrier mobilities as high as 1.1 cm²·V⁻¹s⁻¹. kuleuven.be

Organic Light-Emitting Diodes (OLEDs) : The development of host materials for phosphorescent OLEDs is a major area of materials research. mdpi.com Benzothiophene-containing fragments are incorporated into larger molecular structures, such as those also containing carbazole (B46965) units, to create host materials that facilitate efficient energy transfer to guest emitter molecules, a critical factor for achieving high quantum efficiency in OLEDs. mdpi.com

Functional Heteroaromatics : The functionalization of the benzothiophene scaffold is a key strategy for creating new materials for bio-imaging, semiconductors, and dyes. researchgate.netresearchgate.net The ability to precisely install different chemical groups onto the benzothiophene core allows chemists and materials engineers to fine-tune the properties of the resulting compounds for a wide range of advanced applications. researchgate.net

This synergistic relationship between synthetic innovation and materials application ensures that the study of bromobenzothiophenols will remain a vibrant and impactful area of scientific discovery.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1-benzothiophen-4-ol, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution under inert conditions. A representative method involves reacting 5,5-dibromo-6,7-dihydro-5H-benzo[b]thiophen-4-one with lithium carbonate in N,N-dimethylformamide (DMF) at 100°C for 6 hours under an inert atmosphere, yielding 95.8% . Key variables include temperature control (to avoid side reactions) and solvent choice (DMF enhances nucleophilicity). Researchers should monitor reaction progress using TLC and confirm purity via HPLC or GC-MS.

Q. How can researchers confirm the structural identity of this compound?

Structural validation relies on spectroscopic techniques:

- NMR : Compare H and C NMR spectra with published data (e.g., PubChem CID 2795570) to confirm bromine and hydroxyl group positions .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (MW 229.09) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as used in related benzothiophene derivatives) resolves bond lengths and angles .

Q. What are the solubility and purification challenges for this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Impurities such as unreacted starting materials or dehalogenated byproducts must be monitored via H NMR.

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition results) may arise from differences in assay conditions (pH, temperature) or compound stability. To address this:

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

To enhance selectivity and yield in derivative synthesis:

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to direct bromine or other substituents to desired positions .

- Catalytic Systems : Screen palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

- Computational Guidance : Use DFT calculations to predict reactive sites and optimize reaction pathways .

Q. How should researchers design experiments to study the compound’s interaction with biological targets?

For mechanistic studies:

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to identify binding pockets in target enzymes or receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

- In Vivo Models : Use zebrafish or murine models to assess bioavailability and toxicity, adjusting dosages based on preliminary in vitro cytotoxicity (e.g., MTT assay) .

Q. What analytical methods resolve spectral contradictions in halogenated benzothiophene derivatives?

Overlapping signals in NMR or unexpected MS fragments can arise from isotopic effects (e.g., Br vs. Br) or tautomerism. Solutions include:

- 2D NMR : HSQC and HMBC correlations to assign proton-carbon connectivity .

- Isotopic Pattern Analysis : HRMS with isotopic resolution to distinguish bromine-containing fragments .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting spectral clarity .

Methodological Considerations

Q. How to ensure reproducibility in synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro